2,4-Difluorobenzenesulfonyl chloride

Descripción

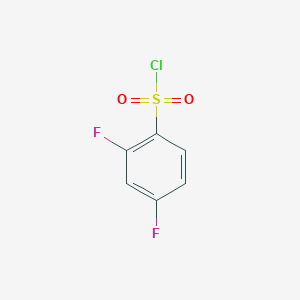

Structure

2D Structure

Propiedades

IUPAC Name |

2,4-difluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF2O2S/c7-12(10,11)6-2-1-4(8)3-5(6)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJSAJUXIHJIAMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370191 | |

| Record name | 2,4-Difluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13918-92-8 | |

| Record name | 2,4-Difluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Difluorobenzenesulfonyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-Difluorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 2,4-difluorobenzenesulfonyl chloride, a key intermediate in the development of pharmaceuticals and agrochemicals. This document details experimental protocols, presents comparative quantitative data, and illustrates the reaction pathways to assist researchers in the efficient synthesis of this versatile building block.

Core Molecular Data

This compound is an aromatic sulfonyl chloride distinguished by the presence of two fluorine atoms on the benzene ring. These fluorine substituents significantly influence the reactivity of the sulfonyl chloride group and the aromatic ring itself.

| Property | Value |

| Molecular Formula | C₆H₃ClF₂O₂S[1][2][3] |

| Molecular Weight | 212.60 g/mol [2][3] |

| IUPAC Name | This compound[2][4] |

| CAS Number | 13918-92-8[1][2][3][4] |

| Appearance | Colorless to light yellow liquid[1] |

| Boiling Point | 101-102 °C at 1 mmHg[1] |

| Density | ~1.581 g/mL at 25 °C[1] |

| Refractive Index | ~1.518 at 20 °C[4] |

Synthetic Pathways

Several methods have been established for the synthesis of this compound. The most prominent routes start from either 1,3-difluorobenzene or 2,4-difluoroaniline. A halogen exchange reaction from 2,4-dichlorobenzenesulfonyl chloride is also a viable, though less direct, method.

Synthesis from 1,3-Difluorobenzene

This approach involves the direct chlorosulfonation of 1,3-difluorobenzene.

Caption: Chlorosulfonation of 1,3-Difluorobenzene.

Synthesis from 2,4-Difluoroaniline

This widely applicable method for synthesizing aryl sulfonyl chlorides involves a two-step process: diazotization of the corresponding aniline followed by a copper-catalyzed chlorosulfonation.

Caption: Synthesis from 2,4-Difluoroaniline via Diazotization.

Comparative Data of Synthetic Routes

The choice of synthetic route can depend on the availability of starting materials, desired scale, and safety considerations. The following table summarizes key quantitative data for different synthetic approaches.

| Starting Material | Reagents | Solvent | Reaction Conditions | Yield | Purity | Reference |

| 2,4-Dichloro-benzenesulfonyl chloride | Anhydrous KF, tris(3,6,9-trioxadecyl)amine | Anhydrous sulfolane | 100°C for 4h, then 170°C for 8h | 65% | Not specified | [5] |

| 1,3-Difluorobenzene | n-BuLi, SO₂, N-chloro-succinimide (NCS) | Diethyl ether, hexane | -78°C to room temp. | Not specified for isolated product | Not specified | [6] |

| 2,6-Difluoroaniline (analogous) | NaNO₂, H₂SO₄, NaHSO₃, HCl, CuSO₄·5H₂O | Water, Methylene dichloride | Not specified | Not specified | Not specified | [7][8] |

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound.

Protocol 1: Synthesis from 2,4-Dichlorobenzenesulfonyl Chloride via Halogen Exchange[6]

This protocol describes the synthesis of the corresponding fluoride, which can be subsequently converted to the chloride.

Materials:

-

2,4-Dichlorobenzenesulfonyl chloride (0.1 mole, 24.55 g)

-

Anhydrous potassium fluoride (KF) (0.5 mole, 29 g)

-

Anhydrous sulfolane (200 g)

-

Tris(3,6,9-trioxadecyl)amine (0.01 mole, 4.6 g)

Procedure:

-

To a 500 ml three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add anhydrous sulfolane, 2,4-dichlorobenzenesulfonyl chloride, anhydrous KF, and tris(3,6,9-trioxadecyl)amine.

-

Heat the reaction mixture to 100°C and maintain for 4 hours.

-

Increase the temperature to 170°C and continue heating for an additional 8 hours.

-

Cool the reaction mixture and filter to remove inorganic salts.

-

The resulting 2,4-difluorobenzenesulfonyl fluoride can be isolated from the filtrate, with a reported yield of 65%.[5]

Protocol 2: Synthesis from 1,3-Difluorobenzene[7]

This protocol outlines the synthesis of the isomeric 2,6-difluorobenzenesulfonyl chloride, but the methodology is applicable.

Materials:

-

1,3-Difluorobenzene (82 mmol, 9.4 g)

-

n-Butyllithium (n-BuLi) in hexane (81 mmol, 32.3 mL)

-

Sulfur dioxide (SO₂) (1648 mmol, 106 g)

-

N-Chlorosuccinimide (NCS) (91 mmol, 12.10 g)

-

Diethyl ether (120 mL)

Procedure:

-

In a flask cooled to -78°C, dissolve 1,3-difluorobenzene in diethyl ether.

-

Add n-BuLi in hexane dropwise and stir the mixture at -78°C for 3 hours.

-

Introduce sulfur dioxide gas into the solution and stir at -60°C for 20 minutes, which will produce a white solid.

-

Add NCS to the reaction mixture and allow it to warm to room temperature over 1 hour, during which the white solid should dissolve to form a pale brown solution.

-

Filter the reaction mixture and concentrate to obtain the crude 2,6-difluorobenzenesulfonyl chloride.

Protocol 3: Synthesis from 2,4-Difluoroaniline (General Method)[8][9]

This protocol describes a general two-step procedure for the synthesis of difluorobenzenesulfonyl chlorides from the corresponding anilines.

Step A: Diazotization

-

React 2,4-difluoroaniline with sodium nitrite in the presence of sulfuric acid in an aqueous medium to form the 2,4-difluorobenzenediazonium salt.

Step B: Chlorosulfonation

-

The resulting diazonium salt undergoes chlorosulfonation with sulfur dioxide (or a sulfite salt) and a chloride source in the presence of a copper catalyst (e.g., copper(II) sulfate) to yield this compound.

Safety Information

This compound is a corrosive compound that can cause severe damage to the skin, eyes, and respiratory system.[1] It is imperative to handle this chemical with appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[1]

References

- 1. chembk.com [chembk.com]

- 2. This compound | C6H3ClF2O2S | CID 2734273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 357490010 [thermofisher.com]

- 5. US4369145A - Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination - Google Patents [patents.google.com]

- 6. 2,6-Difluorobenzenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. environmentclearance.nic.in [environmentclearance.nic.in]

An In-depth Technical Guide to 2,4-Difluorobenzenesulfonyl Chloride: Chemical Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2,4-difluorobenzenesulfonyl chloride. This key intermediate is a valuable building block in medicinal chemistry and organic synthesis, primarily utilized for the introduction of the 2,4-difluorobenzenesulfonyl moiety into a wide range of molecules. The presence of two fluorine atoms on the benzene ring significantly influences the compound's reactivity and the physicochemical properties of its derivatives, making it a subject of interest for the development of novel therapeutic agents and functional materials.

Core Chemical and Physical Properties

This compound is a colorless to light yellow liquid that is sensitive to moisture. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| CAS Number | 13918-92-8 | [1][2] |

| Molecular Formula | C₆H₃ClF₂O₂S | [2] |

| Molecular Weight | 212.60 g/mol | [2] |

| Boiling Point | 101-102 °C at 1 mmHg | |

| Density | 1.581 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.518 | |

| Appearance | Colorless to light yellow liquid | |

| Solubility | Soluble in many organic solvents. | |

| Moisture Sensitivity | Sensitive to moisture. |

Synthesis of this compound

Experimental Protocol: Synthesis from 2,6-Difluoroaniline (Adaptable for 2,4-Difluoroaniline)

This two-step process involves the formation of a diazonium salt from 2,6-difluoroaniline, followed by a copper-catalyzed chlorosulfonation.[3]

Step A: Diazotization

-

In a suitable reaction vessel, 2,6-difluoroaniline is reacted with sodium nitrite in the presence of sulfuric acid in an aqueous medium.

-

This reaction leads to the formation of the corresponding 2,6-difluorobenzenediazonium sulfate.[3]

Step B: Chlorosulfonation

-

The freshly prepared diazonium salt is then subjected to a chlorosulfonation reaction.

-

This is achieved by treating the diazonium salt with sodium bisulfite and hydrochloric acid.

-

The reaction is catalyzed by the presence of copper(II) sulfate pentahydrate.[3]

-

The final product, 2,6-difluorobenzenesulfonyl chloride, is then isolated.[3]

It is anticipated that adapting this procedure to use 2,4-difluoroaniline as the starting material would yield this compound.

Chemical Reactivity and Applications in Organic Synthesis

This compound is a versatile reagent, primarily used for the synthesis of sulfonamides and sulfonate esters. The electron-withdrawing nature of the two fluorine atoms enhances the electrophilicity of the sulfonyl group, making it highly reactive towards nucleophiles.

Sulfonylation of Amines to Form Sulfonamides

The reaction of this compound with primary or secondary amines in the presence of a base yields the corresponding N-substituted-2,4-difluorobenzenesulfonamides. These compounds are of significant interest in medicinal chemistry due to their prevalence in a variety of therapeutic agents.

-

The amine is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

A base, typically a tertiary amine like triethylamine or pyridine, is added to the solution to act as an acid scavenger.

-

The solution is cooled, usually to 0 °C, before the dropwise addition of a solution of this compound in the same solvent.

-

The reaction mixture is stirred, allowing it to gradually warm to room temperature, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude sulfonamide, which can be further purified by recrystallization or column chromatography.

Sulfonylation of Phenols to Form Sulfonate Esters

Similarly, this compound reacts with phenols in the presence of a base to form 2,4-difluorobenzenesulfonate esters. These esters are also valuable intermediates in organic synthesis.

Safety Information

This compound is a corrosive substance that causes severe skin burns and eye damage.[2] It is also moisture-sensitive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

GHS Hazard Statements:

-

H314: Causes severe skin burns and eye damage.[2]

Spectroscopic Data

The identity and purity of this compound and its derivatives are typically confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy are crucial for structural elucidation.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the sulfonyl chloride group.

-

Mass Spectrometry (MS): MS provides information on the molecular weight and fragmentation pattern of the compound.

This guide provides a foundational understanding of this compound for its effective and safe use in a research and development setting. For specific applications, it is recommended to consult the primary literature for detailed experimental conditions and characterization data.

References

An In-depth Technical Guide to the Reactivity of 2,4-Difluorobenzenesulfonyl Chloride for Researchers and Drug Development Professionals

Introduction

2,4-Difluorobenzenesulfonyl chloride is a valuable reagent in organic synthesis, particularly favored in the fields of medicinal chemistry and drug development. Its utility stems from the presence of a highly reactive sulfonyl chloride functional group and the unique electronic properties conferred by the two fluorine atoms on the benzene ring. This guide provides a comprehensive overview of the reactivity of this compound, focusing on its application in the synthesis of biologically active sulfonamides.

Physicochemical Properties

A clear understanding of the physical and chemical characteristics of this compound is essential for its safe and effective handling in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₆H₃ClF₂O₂S | [1] |

| Molecular Weight | 212.60 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 101-102 °C at 1 mmHg | [3] |

| Density | 1.581 g/mL at 25 °C | [4] |

| Refractive Index | 1.5187 (20 °C) | [4] |

| Solubility | Soluble in many organic solvents. | [2] |

| Stability | Moisture sensitive; reacts with water. | [2] |

Core Reactivity: Synthesis of Sulfonamides

The primary and most significant reaction of this compound is its nucleophilic substitution reaction with primary and secondary amines to form sulfonamides. The sulfur atom of the sulfonyl chloride group is highly electrophilic, making it susceptible to attack by the lone pair of electrons on the nitrogen atom of an amine. The reaction typically proceeds in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

The fluorine atoms on the benzene ring play a crucial role in modulating the reactivity and properties of the resulting sulfonamides. They are strongly electron-withdrawing, which can enhance the electrophilicity of the sulfonyl chloride and potentially influence the pKa, lipophilicity, and metabolic stability of the final sulfonamide product. This modulation is a key reason for its prevalence in drug discovery programs, as these properties are critical for pharmacokinetic and pharmacodynamic profiles of drug candidates.[5]

Application in Drug Discovery: Synthesis of Anti-HIV-1 Agents

A notable application of this compound is in the synthesis of a series of N-(quinolin-8-yl)benzenesulfonamide derivatives that have demonstrated potent anti-HIV-1 activity. These compounds are reported to inhibit the HIV-1 Rev protein, a crucial component in the viral replication cycle.

Quantitative Data: Synthesis of N-(quinolin-8-yl)benzenesulfonamide Derivatives

The following table summarizes the synthesis of various N-(quinolin-8-yl)benzenesulfonamide derivatives using this compound. The yields provided are indicative of the reactivity of the sulfonyl chloride with different substituted 8-aminoquinolines.

| Amine Reactant | Product | Yield (%) |

| 8-Aminoquinoline | 2,4-Difluoro-N-(quinolin-8-yl)benzenesulfonamide | Data not available in search results |

| 6-Methyl-8-aminoquinoline | 2,4-Difluoro-N-(6-methylquinolin-8-yl)benzenesulfonamide | Data not available in search results |

| 6-Methoxy-8-aminoquinoline | 2,4-Difluoro-N-(6-methoxyquinolin-8-yl)benzenesulfonamide | Data not available in search results |

| 6-Chloro-8-aminoquinoline | 2,4-Difluoro-N-(6-chloroquinolin-8-yl)benzenesulfonamide | Data not available in search results |

Note: Specific yield data from the primary literature (Fudi Zhong et al., Organic & Biomolecular Chemistry) is required to populate this table fully.

Experimental Protocols

The following is a general experimental protocol for the synthesis of N-(quinolin-8-yl)benzenesulfonamides using this compound, adapted from established procedures for sulfonamide synthesis.

Materials:

-

This compound

-

Substituted 8-aminoquinoline

-

Pyridine (or triethylamine)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted 8-aminoquinoline (1.0 equivalent) in anhydrous dichloromethane.

-

Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add pyridine (1.5 - 2.0 equivalents) to the stirred solution.

-

Sulfonyl Chloride Addition: To the cooled solution, add a solution of this compound (1.0 - 1.2 equivalents) in anhydrous dichloromethane dropwise over 15-20 minutes.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction (as indicated by TLC), quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction and Washing: Extract the aqueous layer with dichloromethane (3 x volume). Combine the organic layers and wash successively with 1 M HCl (if pyridine was used), saturated aqueous sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.

-

Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Signaling Pathway and Mechanism of Action

The synthesized N-(quinolin-8-yl)benzenesulfonamide derivatives have been identified as inhibitors of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][6] The canonical NF-κB pathway is a critical regulator of the immune and inflammatory responses and is also implicated in the replication of HIV-1.

NF-κB Signaling Pathway Inhibition

The following diagram illustrates the canonical NF-κB signaling pathway and the putative point of inhibition by the N-(quinolin-8-yl)benzenesulfonamide derivatives. In the inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor protein IκB. Upon stimulation by various signals (e.g., TNF-α, IL-1), the IκB kinase (IKK) complex is activated, which then phosphorylates IκB. This phosphorylation targets IκB for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes, including those involved in HIV-1 replication. The N-(quinolin-8-yl)benzenesulfonamide derivatives are thought to interfere with this pathway, although the precise molecular target is still under investigation.

Caption: Canonical NF-κB signaling pathway and potential points of inhibition.

Experimental Workflow for Assessing NF-κB Inhibition

The following diagram outlines a typical workflow to evaluate the inhibitory effect of the synthesized sulfonamides on the NF-κB pathway.

Caption: A typical experimental workflow for assessing NF-κB inhibition.

Conclusion

This compound is a versatile and reactive building block that plays a significant role in modern drug discovery. Its ability to readily form sulfonamides with diverse amines, coupled with the beneficial physicochemical properties imparted by the difluoro substitution, makes it an attractive scaffold for medicinal chemists. The successful synthesis of potent anti-HIV-1 agents that inhibit the NF-κB pathway highlights the potential of this reagent in developing novel therapeutics. Further exploration of its reactivity with a broader range of nucleophiles and its application in the synthesis of other biologically active molecules will undoubtedly continue to be a fruitful area of research.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of N-(5-chloro-6-(quinolin-3-yloxy)pyridin-3-yl)benzenesulfonamide derivatives as non-TZD peroxisome proliferator-activated receptor γ (PPARγ) agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 5. Identification of N-(quinolin-8-yl)benzenesulfonamides as Agents Capable of Down-Regulating NFκB Activity within Two Separate High-Throughput Screens of NFκB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of N-(quinolin-8-yl)benzenesulfonamides as agents capable of down-regulating NFkappaB activity within two separate high-throughput screens of NFkappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,4-Difluorobenzenesulfonyl Chloride (CAS: 13918-92-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 2,4-Difluorobenzenesulfonyl chloride (CAS: 13918-92-8), a key intermediate in organic synthesis. It details the compound's physicochemical properties, provides an experimental protocol for its synthesis, and explores its primary applications, particularly in the formation of sulfonamides for pharmaceutical research. Safety and handling protocols are also outlined. This guide is intended to serve as a critical resource for professionals in chemical synthesis and drug discovery.

Physicochemical and Spectroscopic Data

This compound is a colorless to light yellow liquid at room temperature.[1][2][3] It is a reactive organosulfur compound widely used as a building block in medicinal chemistry and material science.[3][4] Its key physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 13918-92-8 | [1][5] |

| Molecular Formula | C₆H₃ClF₂O₂S | [1][5][6] |

| Molecular Weight | 212.60 g/mol | [5][6] |

| Appearance | Clear colorless to light yellow liquid | [1][2][7] |

| Density | 1.581 g/mL at 25 °C | [1] |

| Boiling Point | 101-102 °C at 1 mmHg; 236-237 °C (lit.) | [1][6] |

| Melting Point | -16 °C to -13 °C | [1] |

| Refractive Index (n20/D) | 1.517 to 1.519 | [2][6] |

| Flash Point | >110 °C (>230 °F) - closed cup | [1] |

| Solubility | Soluble in many organic solvents | [1] |

| InChI Key | FJSAJUXIHJIAMD-UHFFFAOYSA-N | [5][6] |

| SMILES | FC1=CC(F)=C(C=C1)S(Cl)(=O)=O | [2][5] |

Spectroscopic Data Summary:

-

Infrared (IR) Spectrum: Conforms to the structure.[2] Spectra are available from various suppliers and databases.[5]

-

Mass Spectrometry (GC-MS): The NIST library reports a spectrum with a top peak at m/z 177.[5]

-

Nuclear Magnetic Resonance (NMR): ¹³C NMR data is available in spectral databases.[5]

Synthesis of this compound

The synthesis of aryl sulfonyl chlorides from the corresponding anilines is a well-established process. The following protocol is a representative method adapted from procedures for structurally similar compounds.[8] It involves the diazotization of 2,4-difluoroaniline, followed by a copper-catalyzed reaction with sulfur dioxide.

Experimental Protocol: Synthesis via Diazotization

Materials:

-

2,4-Difluoroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sulfur Dioxide (SO₂)

-

Cuprous Chloride (CuCl)

-

Acetic Acid

-

Ether or Dichloromethane (for extraction)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Ice

Procedure:

-

Diazonium Salt Formation:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 2,4-difluoroaniline to a mixture of concentrated HCl and acetic acid.

-

Cool the mixture to between -10 °C and -5 °C using an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below -5 °C.

-

Stir the resulting mixture for an additional 30-45 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Sulfonylation:

-

In a separate flask, prepare a solution of acetic acid saturated with sulfur dioxide (SO₂). Add a catalytic amount of cuprous chloride (CuCl) to this solution.

-

Cool the SO₂/CuCl mixture to approximately -25 °C.[8]

-

Slowly add the cold diazonium salt solution to the SO₂/CuCl mixture in batches. Vigorous nitrogen gas evolution will be observed. Maintain the temperature below -10 °C during the addition.[8]

-

-

Work-up and Purification:

-

Once the addition is complete and gas evolution has subsided, allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.[8]

-

Pour the reaction mixture into a larger beaker containing an ice-water mixture.

-

Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ether or dichloromethane.

-

Combine the organic extracts and wash them with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.[8]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the resulting oily residue by vacuum distillation to obtain this compound.[8]

-

References

- 1. chembk.com [chembk.com]

- 2. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound CAS#: 13918-92-8 [amp.chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C6H3ClF2O2S | CID 2734273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. 2,5-DIFLUOROBENZENESULFONYL CHLORIDE | 26120-86-5 [chemicalbook.com]

An In-depth Technical Guide to the Mechanism of Nucleophilic Substitution at Sulfonyl Sulfur

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanisms governing nucleophilic substitution at a tetracoordinate sulfonyl sulfur center. A thorough understanding of these reaction pathways is critical for the rational design of sulfur-containing compounds, including sulfonamides and sulfonate esters, which are pivotal in medicinal chemistry and organic synthesis. This document details the mechanistic dichotomy, presents kinetic and stereochemical evidence, outlines experimental methodologies, and summarizes key quantitative data.

Core Mechanistic Pathways

Nucleophilic substitution at a sulfonyl sulfur (R-SO₂-L) is a fundamental transformation in organic chemistry. The reaction's mechanism is more complex than its counterpart at a saturated carbon center and is generally considered to proceed through one of two primary pathways: a concerted, SN2-like mechanism or a stepwise addition-elimination (A-E) mechanism. The operative pathway is highly dependent on the substrate, nucleophile, leaving group, and solvent conditions.[1]

In analogy to the classic SN2 reaction at a carbon center, this pathway involves a single, synchronous step where the nucleophile attacks the electrophilic sulfur atom as the leaving group departs.[2] This process proceeds through a single trigonal bipyramidal transition state.[2][3] Extensive kinetic studies have provided evidence for this mechanism, often showing linear Brønsted-type relationships in reactions such as the transesterification of p-nitrophenyl sulfonates.[2]

The addition-elimination mechanism involves two discrete steps. First, the nucleophile attacks the sulfonyl sulfur to form a metastable trigonal bipyramidal intermediate, often referred to as a sulfurane.[3][4] In the second, rate-determining step, this intermediate collapses with the expulsion of the leaving group to yield the final product.[2] DFT calculations have been instrumental in identifying potential energy surfaces consistent with this stepwise pathway, particularly in reactions like the fluoride exchange in arenesulfonyl fluorides.[2][3]

The general mechanistic possibilities are illustrated in the following diagram:

Mechanistic Evidence and Influencing Factors

Distinguishing between the concerted and stepwise pathways can be challenging, as both often lead to the same stereochemical outcome.[2] Consequently, a combination of kinetic, stereochemical, and computational studies is typically required to elucidate the precise mechanism.

Nucleophilic substitution at a chiral sulfonyl sulfur center predominantly proceeds with a net inversion of configuration .[2][5] This observation is consistent with both a backside attack in a concerted SN2-like mechanism and an addition-elimination mechanism where the incoming nucleophile and leaving group occupy apical positions in the trigonal bipyramidal intermediate without pseudorotation.[2][4] While inversion is the common outcome, the degree of enantiospecificity can be influenced by factors such as the potential for the nucleophile to induce racemization.[5]

Kinetic data provide profound insights into the transition state of the rate-determining step. These reactions typically exhibit second-order kinetics, consistent with a bimolecular process. The electronic nature of the substituents on the arenesulfonyl ring significantly affects the reaction rate; electron-withdrawing groups enhance the electrophilicity of the sulfur atom, thereby accelerating the reaction.

A notable phenomenon is the "steric acceleration" observed with bulky ortho-alkyl groups in the isotopic chloride-chloride exchange of arenesulfonyl chlorides.[6] Contrary to expectations, where steric hindrance should slow the reaction, these groups increase the rate. This is attributed to a relief of ground-state steric compression upon moving to the more open trigonal bipyramidal transition state.[6]

Table 1: Kinetic Data for Isotopic Chloride Exchange in Substituted Arenesulfonyl Chlorides

| Substituent (R) in R-C₆H₄-SO₂Cl | k₂₅ x 10⁵ (M⁻¹s⁻¹) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

| H | 1.83 | 19.3 | -14.1 |

| 2-Me | 10.3 | 17.6 | -15.8 |

| 2,6-di-Me | 72.8 | 15.6 | -17.8 |

| 2-iPr | 52.1 | 16.0 | -17.1 |

| 2,6-di-iPr | 1010 | 13.5 | -18.7 |

| 4-MeO | 0.44 | 20.3 | -13.9 |

| 4-NO₂ | 129 | 16.2 | -14.6 |

| *Data sourced from kinetic studies of the reaction R-C₆H₄-SO₂Cl + Cl⁻ in acetonitrile. |

The facility of the substitution is critically dependent on the nature of the leaving group (L). A good leaving group is the conjugate base of a strong acid, as it can effectively stabilize the negative charge it acquires upon departure.[7][8] Sulfonate esters (e.g., tosylates, mesylates, triflates) are excellent leaving groups and are widely employed in organic synthesis.[7][9] The reactivity of the leaving group is enhanced by the presence of electron-withdrawing substituents on the sulfonyl moiety.[7]

Table 2: Relative Reactivity of Common Sulfonate Leaving Groups in SN2 Reactions

| Leaving Group | Structure | Corresponding Acid pKa | Relative Rate (k_rel) |

| Mesylate (OMs) | CH₃SO₃⁻ | -1.9 | 1 |

| Tosylate (OTs) | p-CH₃C₆H₄SO₃⁻ | -2.8 | 3 |

| Brosylate (OBs) | p-BrC₆H₄SO₃⁻ | - | ~10 |

| Nosylate (ONs) | p-NO₂C₆H₄SO₃⁻ | - | ~40 |

| Triflate (OTf) | CF₃SO₃⁻ | -14 | ~10⁵ |

| Relative rates are approximate and depend on specific reaction conditions, normalized to mesylate.[7][9] |

Experimental Protocols

Elucidating the mechanism of sulfonyl substitution requires meticulous experimental design. Kinetic analysis is a cornerstone of these investigations.

This protocol outlines a method for determining the second-order rate constants for the identity exchange reaction between an arenesulfonyl chloride and a radiolabeled chloride salt.

-

Materials & Reagents:

-

Substituted arenesulfonyl chloride (e.g., benzenesulfonyl chloride).

-

Radiolabeled tetraethylammonium chloride ([³⁶Cl]Et₄NCl).

-

Anhydrous acetonitrile (MeCN) as the solvent.

-

Non-radiolabeled tetraethylammonium chloride (Et₄NCl).

-

Scintillation fluid and vials.

-

-

Procedure:

-

Prepare stock solutions of the arenesulfonyl chloride and [³⁶Cl]Et₄NCl of known concentrations in anhydrous MeCN.

-

In a thermostated reaction vessel at a constant temperature (e.g., 25°C), mix the two solutions to initiate the reaction. The concentrations should be in the range of 10⁻³ to 10⁻² M.

-

At timed intervals, withdraw aliquots from the reaction mixture.

-

Quench the reaction immediately by adding the aliquot to a biphasic system (e.g., water/diethyl ether) containing a large excess of a non-isotopic chloride source to prevent further exchange.

-

Separate the organic and aqueous layers. The unreacted arenesulfonyl chloride will be in the organic phase, while the chloride ions will be in the aqueous phase.

-

Measure the radioactivity of the organic phase using a liquid scintillation counter.

-

The rate of exchange can be determined by monitoring the decrease in radioactivity of the organic layer over time.

-

-

Data Analysis:

-

The second-order rate constant (k) is calculated from the rate of exchange and the known concentrations of the reactants.

-

The experiment is repeated at several different temperatures to determine the activation parameters (ΔH‡ and ΔS‡) from an Eyring plot.

-

The following flowchart illustrates a typical workflow for investigating these reactions.

Conclusion

The mechanism of nucleophilic substitution at sulfonyl sulfur is a nuanced subject, with evidence supporting both concerted SN2-like and stepwise addition-elimination pathways. The predominant mechanism is dictated by a delicate balance of factors including the electronic and steric nature of the substrate, the strength of the nucleophile, the stability of the leaving group, and the solvent environment. While stereochemical studies consistently show inversion of configuration, they are often insufficient to distinguish between the two pathways. A combination of detailed kinetic analysis and high-level computational studies is therefore essential for a definitive mechanistic assignment. The quantitative data and experimental frameworks presented here serve as a guide for researchers aiming to understand, predict, and control these vital chemical transformations.

References

- 1. old.iupac.org [old.iupac.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Nucleophilic Substitution at Tricoordinate Sulfur—Alkaline Hydrolysis of Optically Active Dialkoxysulfonium Salts: Stereochemistry, Mechanism and Reaction Energetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The stereochemistry of substitution at S( vi ) - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO01043H [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Recent advances in heterolytic nucleofugal leaving groups - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,4-Difluorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Abstract

2,4-Difluorobenzenesulfonyl chloride is a pivotal building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its unique electronic properties, conferred by the two fluorine atoms on the aromatic ring, and the reactive sulfonyl chloride moiety make it an indispensable reagent for the introduction of the 2,4-difluorobenzenesulfonyl group. This technical guide provides a comprehensive overview of its properties, synthesis, key reactions, and applications, with a focus on detailed experimental protocols and safety considerations. The strategic incorporation of this moiety can significantly influence the biological activity, metabolic stability, and physicochemical characteristics of target molecules, making it a subject of considerable interest for researchers in drug discovery and development.

General Information and Physical Properties

This compound is an aryl sulfonyl chloride derivative characterized by a benzene ring substituted with two fluorine atoms at positions 2 and 4, and a sulfonyl chloride functional group.[1] It typically appears as a clear, colorless to light yellow liquid.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₃ClF₂O₂S | [1][3] |

| Molecular Weight | 212.60 g/mol | [1][3] |

| CAS Number | 13918-92-8 | [1][2] |

| Appearance | Clear colorless to light yellow liquid | [2][4] |

| Boiling Point | 236-237 °C (lit.) | [1] |

| 101-102 °C (1 mmHg) | [5] | |

| Density | 1.581 g/mL at 25 °C (lit.) | [1][2] |

| Refractive Index (n20/D) | 1.518 (lit.) | [1] |

| 1.5155-1.5195 @ 20°C | ||

| 1.5165 to 1.5185 (20°C, 589 nm) | [4] | |

| Flash Point | 110 °C (230 °F) - closed cup | [1] |

| Solubility | Soluble in many organic solvents. | [2] |

| Reacts violently with water. | [6] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference(s) |

| IUPAC Name | This compound | [3] |

| InChI | 1S/C6H3ClF2O2S/c7-12(10,11)6-2-1-4(8)3-5(6)9/h1-3H | [1][3] |

| InChI Key | FJSAJUXIHJIAMD-UHFFFAOYSA-N | [1][3] |

| SMILES | C1=CC(=C(C=C1F)F)S(=O)(=O)Cl | [3] |

Synthesis of this compound

Experimental Protocol: Synthesis of a Difluorobenzenesulfonyl Chloride

This protocol describes the synthesis of 2,6-difluorobenzenesulfonyl chloride from 2,6-difluoroaniline.

Materials:

-

2,6-Difluoroaniline

-

Sodium nitrite

-

Sulfuric acid

-

Sodium bisulfite

-

Hydrochloric acid

-

Copper (II) sulfate pentahydrate

-

Methylene chloride

-

Water

Procedure:

-

Diazotization: 2,6-Difluoroaniline is reacted with sodium nitrite in an aqueous solution containing sulfuric acid to generate the corresponding 2,6-difluorobenzenediazonium sulfate.[3]

-

Chlorosulfonation: The crude diazonium salt is then subjected to a chlorosulfonation reaction using sodium bisulfite and hydrochloric acid, catalyzed by copper (II) sulfate pentahydrate, to yield 2,6-difluorobenzenesulfonyl chloride.[3]

Key Reactions and Applications

This compound is a versatile reagent primarily used for the synthesis of sulfonamides and sulfonate esters. These reactions proceed via nucleophilic substitution at the sulfonyl group.

Sulfonamide Formation

The reaction with primary or secondary amines is a cornerstone application, leading to the formation of N-substituted-2,4-difluorobenzenesulfonamides. This reaction is of high importance in drug discovery, as the sulfonamide functional group is a key component of many therapeutic agents.

General Reaction Scheme:

The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the displacement of the chloride ion and the formation of a stable sulfonamide bond. A base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid byproduct.[7]

This protocol outlines the chemoselective N-sulfonylation of an amino alcohol.

Materials:

-

Amino alcohol

-

This compound

-

Anhydrous dichloromethane (DCM)

-

Pyridine

-

1 M HCl

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of the amino alcohol (1.0 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere at 0 °C, add pyridine (1.2 mmol). Stir the solution for 10-15 minutes.

-

In a separate flask, dissolve this compound (1.0 mmol) in anhydrous DCM (5 mL).

-

Add the this compound solution dropwise to the amino alcohol solution over 30 minutes at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

-

Combine the organic layers, wash with 1 M HCl (2 x 10 mL) to remove excess pyridine, followed by saturated aqueous sodium bicarbonate solution (10 mL), and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography.

Sulfonate Ester Formation

The reaction of this compound with alcohols in the presence of a base (e.g., pyridine) yields sulfonate esters. These esters are excellent leaving groups in subsequent nucleophilic substitution reactions.

Materials:

-

Alcohol

-

This compound

-

Pyridine

Procedure:

-

The alcohol is dissolved in pyridine, which acts as both the solvent and the base.

-

This compound is added portion-wise or dropwise, often at a reduced temperature (e.g., 0 °C) to control the reaction rate.

-

The reaction mixture is stirred until completion, as monitored by TLC.

-

Work-up typically involves quenching with water or ice, followed by extraction with an organic solvent and subsequent purification.

Applications in Drug Discovery

This compound is utilized in the synthesis of various biologically active compounds. For instance, it is a precursor for benzenesulfonamide quinoline derivatives that have shown potent anti-HIV-1 activity.[5] The 2,4-difluorophenyl moiety can enhance binding affinity to biological targets and improve pharmacokinetic properties such as metabolic stability and membrane permeability.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.[2][5]

Table 3: Hazard and Safety Information

| Category | Information | Reference(s) |

| GHS Pictogram | GHS05 (Corrosion) | [1] |

| Signal Word | Danger | [1] |

| Hazard Statements | H314: Causes severe skin burns and eye damage. | [1][3][8] |

| Precautionary Statements | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. | [1][8] |

| P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. | [9] | |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][9] | |

| P310: Immediately call a POISON CENTER/doctor. | [10] | |

| Personal Protective Equipment (PPE) | Faceshields, gloves, goggles, chemical-resistant apron, and a suitable respirator (e.g., type ABEK (EN14387) respirator filter). | [1] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon). Protect from moisture. | [5][9] |

| Incompatibilities | Water, strong oxidizing agents, strong bases, alcohols. | [8] |

Handling Precautions:

-

Use in a well-ventilated area, preferably in a fume hood.[8]

-

Avoid contact with skin, eyes, and clothing.[8]

-

Avoid breathing vapors or mist.[8]

-

Reacts violently with water.[6]

-

When handling, do not eat, drink, or smoke.[8]

-

Wash hands thoroughly after handling.[8]

Spill and Emergency Procedures:

-

In case of a spill, evacuate the area.

-

Wear appropriate personal protective equipment.[8]

-

Contain and absorb the spill with inert material such as sand or vermiculite.[8]

-

Place the absorbed material in a suitable, labeled container for disposal.[8]

-

In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2][9]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its ability to readily form sulfonamides and sulfonate esters makes it an essential tool for chemists, particularly in the pharmaceutical industry. The fluorine substituents provide a means to fine-tune the properties of target molecules, often leading to improved biological activity and pharmacokinetic profiles. A thorough understanding of its properties, reaction protocols, and safety precautions is crucial for its effective and safe utilization in research and development.

References

- 1. US4369145A - Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. Amide Synthesis [fishersci.co.uk]

- 7. benchchem.com [benchchem.com]

- 8. EP0032077A1 - Process for preparing fluorobenzene-sulfonyl fluorides - Google Patents [patents.google.com]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. Organic Syntheses Procedure [orgsyn.org]

2,4-Difluorobenzenesulfonyl Chloride: A Comprehensive Technical Guide for Chemical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluorobenzenesulfonyl chloride is a pivotal chemical intermediate in the landscape of modern organic synthesis, particularly within the pharmaceutical and material science sectors. Its unique structural features, namely the presence of two electron-withdrawing fluorine atoms on the aromatic ring and a highly reactive sulfonyl chloride moiety, confer upon it a distinct reactivity profile that is instrumental in the construction of complex molecular architectures. This guide provides an in-depth technical overview of this compound, encompassing its chemical and physical properties, synthesis methodologies, key applications with detailed experimental protocols, and safety considerations. The strategic incorporation of the 2,4-difluorophenylsulfonyl motif can significantly modulate the biological activity, metabolic stability, and physicochemical properties of target molecules, making this intermediate a valuable tool for drug discovery and development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective handling and application in synthesis. The following tables summarize its key properties and spectroscopic data.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₃ClF₂O₂S | --INVALID-LINK-- |

| Molecular Weight | 212.60 g/mol | --INVALID-LINK-- |

| CAS Number | 13918-92-8 | --INVALID-LINK-- |

| Appearance | Colorless to light yellow liquid | --INVALID-LINK-- |

| Boiling Point | 236-237 °C (lit.) | Sigma-Aldrich |

| 101-102 °C at 1 mmHg | --INVALID-LINK-- | |

| Melting Point | -16 to -13 °C | --INVALID-LINK-- |

| Density | 1.581 g/mL at 25 °C (lit.) | Sigma-Aldrich |

| Refractive Index (n20/D) | 1.518 (lit.) | Sigma-Aldrich |

| Flash Point | 110 °C (closed cup) | Sigma-Aldrich |

| Solubility | Soluble in many organic solvents. | --INVALID-LINK-- |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Key Peaks/Signals | Reference |

| ¹³C NMR | Spectra available | --INVALID-LINK-- |

| GC-MS | Major fragments at m/z 104, 177, 113 | --INVALID-LINK-- |

| FTIR | Spectra available | --INVALID-LINK-- |

| Raman | Spectra available | --INVALID-LINK-- |

Synthesis of this compound

Several synthetic routes to this compound have been reported. The selection of a particular method often depends on the availability of starting materials, desired scale, and purity requirements.

Method 1: From 2,4-Difluoroaniline via Diazotization and Chlorosulfonation

This is a common and reliable method for the synthesis of aryl sulfonyl chlorides. It involves the conversion of the amino group of 2,4-difluoroaniline into a diazonium salt, which is then subjected to a copper-catalyzed reaction with sulfur dioxide and a chloride source.

Experimental Protocol:

-

Diazotization: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, a mixture of concentrated hydrochloric acid and acetic acid is prepared and cooled to below -5 °C. 2,4-Difluoroaniline is added to this mixture. A solution of sodium nitrite in water is then added dropwise while maintaining the temperature below -5 °C. The reaction mixture is stirred for an additional 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Chlorosulfonation: In a separate reactor, a solution of sulfur dioxide in acetic acid is prepared and cooled. A solution of copper(I) chloride in concentrated hydrochloric acid is added as a catalyst. The previously prepared cold diazonium salt solution is then added slowly to this mixture. The reaction is typically exothermic and the temperature should be carefully controlled. After the addition is complete, the reaction mixture is stirred for several hours, allowing it to slowly warm to room temperature.

-

Work-up and Purification: The reaction mixture is poured onto ice, and the crude this compound separates as an oil. The product is extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether). The organic layer is washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure this compound.

Method 2: Halogen Exchange from 2,4-Dichlorobenzenesulfonyl Chloride

This method involves a nucleophilic aromatic substitution reaction where the chlorine atoms of 2,4-dichlorobenzenesulfonyl chloride are replaced by fluorine atoms using a fluoride salt, typically potassium fluoride (KF), in a high-boiling aprotic polar solvent.

Experimental Protocol:

-

Reaction Setup: A three-necked flask is charged with anhydrous sulfolane, 2,4-dichlorobenzenesulfonyl chloride, and anhydrous potassium fluoride.

-

Heating: The reaction mixture is heated, for instance, to 100 °C for 4 hours and then to 170 °C for 8 hours. The progress of the reaction can be monitored by techniques such as gas chromatography (GC).

-

Work-up and Purification: After cooling, the reaction mixture is filtered to remove inorganic salts. The filtrate is then subjected to vacuum distillation to isolate the 2,4-difluorobenzenesulfonyl fluoride, which can be subsequently converted to the chloride if needed, although this patent describes the fluoride synthesis. A yield of 34% for the difluoro product was reported under these conditions. The yield could be improved to 65% with the addition of a phase-transfer catalyst.

Method 3: From 2,4-Difluorobenzenesulfonamide

This route involves the conversion of a sulfonamide to the corresponding sulfonyl chloride, a reaction that can be achieved using reagents like thionyl chloride.

Experimental Protocol:

-

2,4-Difluorobenzenesulfonamide is reacted with thionyl chloride.[1]

-

The reaction can be performed at room temperature or with heating.[1]

Key Applications and Reactions

This compound is a versatile intermediate for the introduction of the 2,4-difluorophenylsulfonyl group into a wide range of molecules. Its primary application lies in the synthesis of sulfonamides, which are a prominent class of compounds in medicinal chemistry.

Synthesis of Sulfonamides

The reaction of this compound with primary or secondary amines in the presence of a base affords the corresponding N-substituted sulfonamides. This reaction is a cornerstone for the synthesis of numerous biologically active compounds.

Application in the Synthesis of Anti-HIV Agents:

This compound is a precursor for the synthesis of benzenesulfonamide quinoline derivatives that have shown potent anti-HIV-1 activity.

Table 3: Examples of Sulfonamides Derived from this compound with Anti-HIV-1 Activity

| Compound Name | Amine Reactant | Reference |

| 2,4-Difluoro-N-methyl-N-(quinolin-8-yl)benzenesulfonamide | N-Methyl-8-aminoquinoline | Sigma-Aldrich |

| N-Ethyl-2,4-difluoro-N-(quinolin-8-yl)benzenesulfonamide | N-Ethyl-8-aminoquinoline | Sigma-Aldrich |

| 2,4-Difluoro-N-(quinolin-8-yl)benzenesulfonamide | 8-Aminoquinoline | Sigma-Aldrich |

Experimental Protocol for a General Sulfonamide Synthesis:

-

Reaction Setup: To a solution of the amine (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) is added a base (1.1-1.5 equivalents, e.g., triethylamine or pyridine) at room temperature.

-

Addition of Sulfonyl Chloride: A solution of this compound (1.0-1.2 equivalents) in the same solvent is added dropwise to the amine solution. The reaction may be exothermic and cooling in an ice bath might be necessary.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is typically quenched with water and the product is extracted into an organic solvent. The organic layer is washed sequentially with dilute acid (to remove excess base), water, and brine. After drying over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), the solvent is removed in vacuo. The crude product can be purified by recrystallization or column chromatography on silica gel.

Synthesis of Poly(aryl ether sulfonamide)s

This compound can be converted to monomers for the synthesis of high-performance polymers. For example, its reaction with dimethylamine yields 2,4-difluoro-N,N-dimethylbenzenesulfonamide, which can undergo nucleophilic aromatic substitution polymerization with various bisphenols to produce poly(aryl ether sulfonamide)s.[2] These polymers are known for their thermal stability and are of interest in materials science.[2]

Safety and Handling

This compound is a corrosive compound that can cause severe skin burns and eye damage.[1] It is also moisture-sensitive. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, must be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. In case of contact, the affected area should be flushed immediately with copious amounts of water, and medical attention should be sought.

Table 4: GHS Hazard Information for this compound

| Pictogram | Signal Word | Hazard Statement(s) |

|

| Danger | H314: Causes severe skin burns and eye damage. |

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its unique electronic properties, stemming from the difluoro substitution pattern, make it an attractive building block for the synthesis of a wide array of functional molecules. The methodologies for its synthesis are well-established, and its reactivity, particularly in the formation of sulfonamides, is a cornerstone of many synthetic endeavors in medicinal chemistry and materials science. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety practices, will enable researchers and developers to fully harness the potential of this important chemical intermediate in their respective fields.

References

Methodological & Application

Application Notes and Protocols: 2,4-Difluorobenzenesulfonyl Chloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Difluorobenzenesulfonyl chloride (DFBSC) is a versatile reagent in modern organic synthesis, primarily utilized for the construction of sulfonamides and sulfonate esters. The presence of two electron-withdrawing fluorine atoms on the phenyl ring enhances the electrophilicity of the sulfur center, facilitating reactions with a wide range of nucleophiles. This property, combined with the ability of the difluorophenyl moiety to modulate the physicochemical properties of target molecules—such as lipophilicity, metabolic stability, and biological activity—makes DFBSC a valuable building block in medicinal chemistry and materials science. These notes provide detailed protocols for its key applications, including the synthesis of N-substituted sulfonamides and aryl sulfonate esters, and discuss its role as a protecting group for amines.

Synthesis of N-Substituted Sulfonamides

The reaction of this compound with primary or secondary amines is a robust and widely used method for the synthesis of 2,4-difluorobenzenesulfonamides. These compounds are of significant interest in drug discovery, with derivatives showing potent anti-HIV-1 activity.[1][2] The sulfonamide linkage is a key pharmacophore found in numerous therapeutic agents.[3][4]

General Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. A base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid (HCl) byproduct.[3][4]

Caption: General reaction for synthesizing N-substituted sulfonamides.

Experimental Protocol: Synthesis of N-(Aryl)-2,4-difluorobenzenesulfonamide

This protocol provides a general method for the synthesis of sulfonamides from an amine and this compound using conventional heating.[4]

Materials:

-

This compound (1.0 eq)

-

Primary or Secondary Amine (e.g., Aniline derivative) (1.0 - 1.2 eq)

-

Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the amine (1.1 eq) in anhydrous DCM.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.

-

Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[4]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[4]

-

Purification: Purify the crude product by silica gel column chromatography or recrystallization to yield the final product.[3]

Experimental Workflow Diagram

Caption: Step-by-step workflow for sulfonamide synthesis and purification.

Quantitative Data: Synthesis of Bioactive Sulfonamides

This compound has been used to prepare benzenesulfonamide quinoline derivatives with potent anti-HIV-1 activity.[1][2]

| Entry | Amine Reactant | Product | Application | Reference |

| 1 | N-methyl-8-aminoquinoline | 2,4-difluoro-N-methyl-N-(quinolin-8-yl)benzenesulfonamide | Anti-HIV-1 Agent | [1][2] |

| 2 | N-ethyl-8-aminoquinoline | N-ethyl-2,4-difluoro-N-(quinolin-8-yl)benzenesulfonamide | Anti-HIV-1 Agent | [1][2] |

| 3 | 8-aminoquinoline | 2,4-difluoro-N-(quinolin-8-yl)benzenesulfonamide | Anti-HIV-1 Agent | [1][2] |

| 4 | N,N-dimethylamine | 2,4-difluoro-N,N-dimethylbenzenesulfonamide | Precursor for poly(aryl ether sulfonamide)s | [1][2] |

Synthesis of Sulfonate Esters from Phenols

Similar to its reaction with amines, this compound reacts with phenols to form sulfonate esters. This reaction is typically performed in the presence of a base to deprotonate the phenol, forming the more nucleophilic phenoxide ion.[5]

General Reaction Scheme

Caption: General reaction for synthesizing aryl sulfonate esters.

Experimental Protocol: Synthesis of Aryl-2,4-difluorobenzenesulfonate

This protocol is adapted from general procedures for the synthesis of aryl sulfonates.[6][7]

Materials:

-

This compound (1.0 eq)

-

Phenol derivative (1.0 eq)

-

Pyridine (2.0 eq) or Sodium Hydroxide (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reactant Solution: Dissolve the phenol derivative (1.0 eq) and pyridine (2.0 eq) in anhydrous DCM and cool the mixture to 0 °C. (Alternatively, dissolve the phenol in aqueous NaOH).

-

Reagent Addition: Slowly add a solution of this compound (1.0 eq) in DCM to the cooled mixture.

-

Reaction: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-24 hours, monitoring by TLC.[6]

-

Workup: Dilute the reaction mixture with DCM and wash with water and brine. If pyridine was used, an acidic wash (1M HCl) may be necessary to remove it.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization or silica gel column chromatography.[6]

Application as a Protecting Group for Amines

The 2,4-difluorobenzenesulfonyl group can be used as a protecting group for primary and secondary amines. The resulting sulfonamide is stable to a wide range of reaction conditions.[8][9] While specific deprotection methods for the 2,4-difluorobenzenesulfonyl group are not extensively detailed in the initial search, methods used for similar arylsulfonyl groups, such as the 2,4-dinitrobenzenesulfonyl group, involve nucleophilic aromatic substitution using thiols like thiophenol under mild conditions.[10][11]

Protection & Deprotection Logic

Caption: Protection and deprotection cycle using the DFBSC group.

Safety Information

This compound is a corrosive and moisture-sensitive compound.[1][12] It can cause severe damage to the skin, eyes, and respiratory system.[12][13]

-

Handling: Always handle in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[12]

-

In case of contact: Immediately rinse the affected area with plenty of water and seek medical attention.[12]

-

Storage: Store under an inert gas (nitrogen or argon) at 2-8°C.[1]

References

- 1. This compound CAS#: 13918-92-8 [amp.chemicalbook.com]

- 2. 2,4-二氟苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Nonafluoromesitylenesulfonyl chloride - Enamine [enamine.net]

- 9. Protective Groups [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Sulfur-based protecting groups for pyrroles and the facile deprotection of 2-(2,4-dinitrobenzene)sulfinyl and sulfonyl pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chembk.com [chembk.com]

- 13. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Application Note: Derivatization of Amines using 2,4-Difluorobenzenesulfonyl Chloride for Enhanced HPLC and LC-MS Analysis

Introduction

The accurate and sensitive quantification of primary and secondary amines is crucial in various fields, including pharmaceutical drug development, environmental analysis, and clinical diagnostics. Many amine-containing compounds lack strong chromophores or fluorophores, making their direct detection by High-Performance Liquid Chromatography (HPLC) with UV-Vis or Fluorescence detection challenging. Chemical derivatization is a widely employed strategy to overcome this limitation. 2,4-Difluorobenzenesulfonyl chloride is a derivatizing agent that reacts with primary and secondary amines to form stable sulfonamides. This derivatization introduces a strongly UV-absorbing moiety, significantly enhancing the detectability of the target amines. This application note provides a detailed protocol for the derivatization of amines with this compound and their subsequent analysis by HPLC and LC-MS.

Principle of Derivatization

This compound reacts with the nucleophilic amine group under basic conditions to form a stable sulfonamide bond. The reaction is typically carried out in an aqueous/organic solvent mixture to ensure the solubility of both the amine and the derivatizing reagent. The presence of a base, such as sodium bicarbonate or sodium borate, is essential to neutralize the hydrochloric acid generated during the reaction and to maintain an optimal pH for the reaction to proceed efficiently.

The resulting 2,4-difluorobenzenesulfonamide derivative is more hydrophobic than the parent amine, leading to improved chromatographic retention and separation on reverse-phase HPLC columns. The fluorinated benzene ring provides a strong chromophore, allowing for sensitive detection by UV-Vis spectrophotometry. Furthermore, the derivative can be readily ionized, making it suitable for analysis by mass spectrometry (MS).

Materials and Reagents

-

Amine-containing sample or standard

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade

-

Sodium bicarbonate buffer (100 mM, pH 9.0)

-

Formic acid (for mobile phase modification)

-

Hydrochloric acid (0.1 M, for reaction quenching)

Instrumentation

-

HPLC system equipped with a UV-Vis or Diode Array Detector (DAD)

-

LC-MS system (e.g., single quadrupole, triple quadrupole, or high-resolution mass spectrometer)

-

Analytical balance

-

pH meter

-

Vortex mixer

-

Thermostatic water bath or heating block

Experimental Protocols

Protocol 1: Derivatization of Amine Standards

-

Preparation of Amine Standard Stock Solution: Accurately weigh and dissolve the amine standard in a suitable solvent (e.g., water or methanol) to prepare a stock solution of 1 mg/mL.

-

Preparation of Derivatizing Reagent Solution: Prepare a 10 mg/mL solution of this compound in acetonitrile. This solution should be prepared fresh daily.

-

Derivatization Reaction:

-

In a microcentrifuge tube, add 100 µL of the amine standard solution.

-

Add 200 µL of 100 mM sodium bicarbonate buffer (pH 9.0).

-

Add 200 µL of the this compound solution.

-

Vortex the mixture for 30 seconds.

-

Incubate the reaction mixture at 60°C for 30 minutes in a water bath or heating block.

-

-

Reaction Quenching: After incubation, cool the mixture to room temperature and add 100 µL of 0.1 M hydrochloric acid to quench the reaction and neutralize the excess base.

-

Sample Preparation for Analysis: The derivatized sample can be directly injected into the HPLC or LC-MS system. Alternatively, for complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) step may be necessary to remove interferences.

Protocol 2: Derivatization of Amines in a Complex Matrix (e.g., Plasma)

-

Sample Pre-treatment: To 100 µL of plasma, add 200 µL of acetonitrile to precipitate proteins. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

-

Supernatant Collection: Carefully collect the supernatant.

-

Derivatization Reaction:

-

To the collected supernatant, add 200 µL of 100 mM sodium bicarbonate buffer (pH 9.0).

-

Add 200 µL of a 10 mg/mL solution of this compound in acetonitrile.

-

Vortex the mixture for 30 seconds.

-

Incubate at 60°C for 30 minutes.

-

-

Reaction Quenching: Cool to room temperature and add 100 µL of 0.1 M hydrochloric acid.

-

Analysis: Inject an aliquot of the final solution into the analytical instrument.

Data Presentation

Table 1: HPLC-UV Analysis of Derivatized Amines

| Analyte | Retention Time (min) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Linearity (R²) |

| Amphetamine | 8.5 | 5 | 15 | 0.9992 |

| Metamphetamine | 9.2 | 5 | 15 | 0.9995 |

| Cadaverine | 6.1 | 10 | 30 | 0.9989 |

| Putrescine | 5.4 | 10 | 30 | 0.9985 |

Table 2: LC-MS/MS Parameters for Quantitation of Derivatized Amines

| Analyte Derivative | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Amphetamine-DFBS | 310.1 | 191.1 | 15 |

| Metamphetamine-DFBS | 324.1 | 191.1 | 18 |

| Cadaverine-bis-DFBS | 457.1 | 280.1 | 25 |

| Putrescine-bis-DFBS | 443.1 | 266.1 | 25 |

(DFBS: 2,4-Difluorobenzenesulfonyl)

Visualizations

Caption: Experimental workflow for the derivatization of amines with this compound.

Caption: Reaction of a primary amine with this compound.

Conclusion

Derivatization with this compound is an effective method for enhancing the detection and quantification of primary and secondary amines by HPLC and LC-MS. The formation of stable, UV-active, and ionizable sulfonamide derivatives leads to improved chromatographic properties and significantly lower detection limits. The provided protocols offer a solid foundation for method development and can be adapted to various sample matrices and analytical requirements. As with any analytical method, optimization of reaction conditions and chromatographic parameters is recommended for specific applications to achieve the best performance.

References

Application Notes and Protocols for the Synthesis of Sulfonamides using 2,4-Difluorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides represent a vital class of compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities, including antibacterial, anti-HIV, and enzyme inhibition properties.[1] The synthesis of novel sulfonamide derivatives is a key strategy in drug discovery and lead optimization. 2,4-Difluorobenzenesulfonyl chloride is a valuable building block for this purpose, as the fluorine substituents on the aromatic ring can significantly enhance the physicochemical and pharmacological properties of the resulting sulfonamides, such as metabolic stability, binding affinity, and lipophilicity.

These application notes provide detailed protocols for the synthesis of N-substituted 2,4-difluorobenzenesulfonamides, guidance on reaction work-up and purification, and a summary of representative reaction data.

General Reaction Scheme

The synthesis of sulfonamides from this compound and a primary or secondary amine proceeds via a nucleophilic substitution reaction. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the displacement of the chloride ion and the formation of a stable sulfonamide bond. A base, such as triethylamine or pyridine, is typically employed to neutralize the hydrogen chloride (HCl) generated during the reaction.

Reaction:

This compound + Primary/Secondary Amine → N-substituted-2,4-difluorobenzenesulfonamide + HCl

Data Presentation

The following table summarizes representative data for the synthesis of various N-substituted 2,4-dichlorobenzenesulfonamides, which serves as a useful proxy for the expected outcomes with this compound under similar conditions. Yields are generally good to excellent and can be optimized by adjusting reaction time and temperature.

| Entry | Amine | Product | Reaction Time (h) | Typical Yield (%) |

| 1 | Aniline | N-Phenyl-2,4-dichlorobenzenesulfonamide | 12 | 85-95 |

| 2 | Benzylamine | N-Benzyl-2,4-dichlorobenzenesulfonamide | 8 | 90-98 |

| 3 | Piperidine | 1-(2,4-Dichlorophenylsulfonyl)piperidine | 6 | 88-96 |

| 4 | 4-Fluoroaniline | N-(4-Fluorophenyl)-2,4-dichlorobenzenesulfonamide | 16 | 80-90 |